2-(Benzylthio)quinazolin-4(1H)-one
Description
Significance of the Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The quinazolinone nucleus fits this description perfectly, with its derivatives demonstrating a broad spectrum of pharmacological activities. nih.gov This includes applications as anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive agents. mdpi.comnih.govmdpi.com The adaptability of the quinazolinone ring system allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's properties and biological activity. nih.govnih.gov This inherent flexibility makes it a valuable starting point for the design and discovery of new drugs. nih.gov
The therapeutic potential of quinazolines is underscored by the number of drugs based on this scaffold that have reached the market. nih.govnih.gov Notable examples include Gefitinib and Erlotinib, used in cancer therapy, which highlights the clinical success of quinazolinone-based compounds. nih.govnih.gov
Overview of Sulfanylated Quinazolinone Derivatives in Contemporary Chemical Research
Among the various modifications of the quinazolinone core, the introduction of a sulfanyl (B85325) (thio) group has garnered considerable attention in recent chemical research. The presence of a sulfur-containing moiety can significantly influence the molecule's physicochemical properties and biological activity. Research has shown that substitution at the 2-position of the quinazolinone ring, particularly with thiol groups, is crucial for antimicrobial activities. nih.gov
The synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-one derivatives has been a subject of interest, leading to compounds with a range of biological activities. researchgate.net The exploration of 4-alkylthio-quinazoline derivatives has also yielded compounds with notable antifungal bioactivity. nih.gov These findings underscore the importance of the sulfanylated quinazolinone scaffold as a promising area for the development of new therapeutic agents.
Research Trajectory and Focus on the 2-(Benzylthio)quinazolin-4(1H)-one Structural Motif
The synthesis of compounds containing the 2-benzyl-4(3H)quinazolinone core has been explored in the development of new antimicrobial agents. ekb.eg While direct and extensive research focusing solely on the biological activities of this compound is still developing, the foundational knowledge of quinazolinone chemistry and the demonstrated bioactivity of related sulfanylated and benzylated derivatives provide a strong rationale for its investigation. The research trajectory points towards a deeper exploration of this motif and its potential applications in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCWCXNSKYVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287495 | |
| Record name | STK723913 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-77-0 | |
| Record name | NSC51332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK723913 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 2 Benzylthio Quinazolin 4 1h One
General Methodologies for Quinazolin-4(1H)-one Core Synthesis
The construction of the fundamental quinazolin-4(1H)-one ring system can be achieved through several reliable synthetic pathways.
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of the quinazolinone core, typically involving the reaction of an anthranilic acid derivative with a suitable one-carbon source. A common method is the condensation of anthranilamide (2-aminobenzamide) with aldehydes or ketones. nih.govnih.gov This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. nih.gov Various catalysts, including Brønsted acids, Lewis acids, and ammonium (B1175870) salts, have been employed to facilitate this transformation. nih.gov
Another widely used precursor is isatoic anhydride (B1165640), which can react with amines and a one-carbon source, such as orthoesters or glyoxylic acid, in a three-component reaction to yield quinazolin-4(3H)-ones. researchgate.net The mechanism involves the ring-opening of the anhydride by the amine, followed by condensation and cyclization. researchgate.net
| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |
| 2-Aminobenzamide (B116534), Aromatic Aldehydes | Catalyst-free | Water | 100°C, 3h | 67-92% | tandfonline.com |
| Anthranilamide, Ethyl levulinate | Amberlyst® 15 | - | Ball mill, 3h | High | nih.gov |
| Anthranilic acid, Amine, Orthoester | Brønsted Acidic Ionic Liquid | Solvent-free | Room Temp | Excellent | researchgate.net |
| Isatoic anhydride, Amine, Glyoxylic acid | Lemon juice | PEG-400 | Ultrasound, Room Temp | Good | researchgate.net |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinazolinones from simple starting materials in a single step. One such strategy involves a three-component reaction of isatoic anhydride, an aldehyde, and an acyl hydrazine (B178648) or ammonium acetate, catalyzed by N-halosulfonamides, to produce quinazolin-4(1H)-one derivatives in excellent yields. researchgate.net
A highly efficient one-pot, three-component assembly of arenediazonium salts, nitriles, and anthranilates has also been developed. acs.org This domino reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic attack and cyclization to form the quinazolin-4(3H)-one products in moderate to excellent yields. acs.org The Ugi four-component reaction (Ugi-4CR) has also been adapted, followed by a subsequent cyclization step like palladium-catalyzed annulation, to rapidly generate diverse and complex polycyclic quinazolinones. nih.gov
| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Key Features | Reference |
| Three-component | Isatoic anhydride, Aromatic aldehyde, Acyl hydrazine | N-halosulfonamides (TBBDA or PBBS) | Reflux in EtOH/H₂O | Excellent yields, Green principles | researchgate.net |
| Three-component | Arenediazonium salt, Nitrile, Anthranilate | - | 60°C in nitrile solvent | Forms three C-N bonds in one pot | acs.org |
| Four-component (Ugi) + Cyclization | 2-Isocyanobenzonitrile, Amine, Carboxylic Acid, Aldehyde | Pd-catalyst for annulation step | Two-step protocol | Rapid synthesis of diverse polycyclic quinazolinones | nih.gov |
Palladium-Catalyzed Synthetic Routes
Palladium catalysis provides powerful tools for the synthesis of quinazolin-4(3H)-ones, often under mild conditions. One-pot domino processes have been developed, such as the Pd-catalyzed reaction of 2-azidobenzamides with isocyanides, which proceeds via cross-coupling and carbodiimide-mediated cyclization. researchgate.net Another innovative route involves the palladium-catalyzed reaction of o-nitrobenzamides with alcohols. rsc.orgnih.gov This cascade reaction includes alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all without the need for an external reducing or oxidizing agent. rsc.orgnih.gov
Palladium(II) N^O chelating complexes have been shown to effectively catalyze the acceptorless dehydrogenative coupling of 2-aminobenzamide with a wide range of benzyl (B1604629) alcohols, affording good to excellent yields of the corresponding quinazolinones. acs.org Furthermore, the well-known Suzuki-Miyaura cross-coupling reaction is employed to synthesize complex quinazolinone derivatives, for instance, by coupling bromo-substituted quinazolines with boronic esters to form C-C bonds. mdpi.comnih.gov
| Starting Materials | Catalyst System | Key Transformation | Conditions | Reference |
| o-Nitrobenzamides, Alcohols | Pd(dppf)Cl₂ | Hydrogen-transfer cascade | High temperature | rsc.orgnih.gov |
| 2-Azidobenzamides, Isocyanides | Pd(PPh₃)₄, K₂CO₃ | Domino cross-coupling/cyclization | Room Temperature | researchgate.net |
| 2-Aminobenzamide, Benzyl Alcohols | [Pd(L)Cl(PPh₃)] (N^O ligand) | Acceptorless Dehydrogenative Coupling | Aerobic conditions | acs.org |
| Bromo-substituted quinazolines, Boronic esters | Pd(dppf)Cl₂ | Suzuki-Miyaura Cross-Coupling | 80°C | nih.gov |
Metal-Free and Green Chemistry Synthetic Protocols
In line with the principles of green chemistry, numerous eco-friendly methods for quinazolinone synthesis have been established. A simple and environmentally benign approach is the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes using water as the reaction medium, completely avoiding the need for a catalyst. tandfonline.com Another novel green method utilizes concentrated solar radiation (CSR) in combination with lemon juice as a natural, biodegradable catalyst to synthesize 2,3-dihydroquinazolin-4(1H)-ones in excellent yields and short reaction times. rsc.org
Metal-free protocols are also gaining prominence. An efficient synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes was developed using DTBP as an oxidant and p-TsOH as an additive, completely avoiding transition metal catalysts. mdpi.com Molecular iodine has also been used as a metal-free catalyst for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org Green solvents, such as deep eutectic solvents (DES) made from choline (B1196258) chloride and urea, have been successfully used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net
| Method | Catalyst/Medium | Key Features | Conditions | Yield | Reference |
| Catalyst-free Cyclocondensation | Water | No catalyst, low cost, simple workup | 100°C | 67-92% | tandfonline.com |
| Solar Synthesis | Lemon Juice / Concentrated Solar Radiation | Renewable energy, natural catalyst | 10 min | up to 97% | rsc.org |
| Metal-free Oxidation | DTBP / p-TsOH | Metal- and catalyst-free | - | Moderate to Excellent | mdpi.com |
| Deep Eutectic Solvent (DES) Synthesis | Choline chloride:urea | Green solvent | 80°C | - | tandfonline.comresearchgate.net |
| Molecular Iodine Catalysis | I₂ | Metal-free oxidative coupling | - | Good | organic-chemistry.org |
Specific Synthetic Routes to 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones
The direct precursor to 2-(benzylthio)quinazolin-4(1H)-one is 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is most commonly prepared from anthranilic acid or its derivatives.
Reaction of Anthranilic Acid Derivatives with Thiourea (B124793) or Carbon Disulfide
A classical and straightforward method for synthesizing 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the reaction of an appropriate anthranilic acid derivative with an aryl isothiocyanate. mdpi.comprepchem.com The reaction is typically conducted by refluxing the components in a solvent like glacial acetic acid or absolute alcohol. mdpi.comprepchem.com This reaction forms a thiourea derivative in situ, which then undergoes intramolecular cyclization and dehydration to yield the target thioxoquinazolone.
Alternatively, dithiocarbamates can be reacted with anthranilic acid derivatives in ethanol (B145695) to provide a practical route to 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Another approach involves a one-pot reaction of anthranilic acid esters, primary amines, and a thiocarbonyl transfer reagent like bis(benzotriazolyl)methanethione in the presence of a base. researchgate.net The reaction of 2-aminobenzonitrile (B23959) with phenyl isothiocyanate in green solvents like eucalyptol (B1671775) has also been shown to be an effective, albeit slower, method for producing related quinazoline-2(1H)-thione structures. researchgate.net The synthesis of the parent 1,3-unsubstituted quinazolin-2,4(1H,3H)-dione can be achieved by reacting isatoic anhydride with urea, and a similar reaction with thiourea can yield the 2-thioxo analogue. researchgate.net
| Anthranilic Acid Derivative | Sulfur Source | Reagents/Solvent | Conditions | Product | Reference |
| Anthranilic acid | Phenyl isothiocyanate | Absolute alcohol | Reflux, 4.5h | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | prepchem.com |
| 5-Substituted anthranilic acid | Aryl isothiocyanate | Glacial Acetic Acid | Reflux, 10h | 6-Substituted-3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | mdpi.com |
| Anthranilic acid | Dithiocarbamates | Ethanol | - | 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives | researchgate.net |
| Isatoic anhydride | Thiourea | - | Microwave irradiation | 2-Thioxoquinazolinone derivatives | researchgate.net |
Following the synthesis of the 2-thioxo precursor, the target compound, 2-(benzylthio)quinazolin-4(3H)-one, is obtained through a nucleophilic substitution reaction. The acidic thiol proton is removed by a base, such as potassium carbonate, and the resulting thiolate anion attacks a benzyl halide, leading to the formation of the S-benzylated product. mdpi.com
Targeted Synthesis of this compound via S-Alkylation
The most direct and widely employed method for the synthesis of this compound is the S-alkylation of a pre-formed 2-mercaptoquinazolin-4(1H)-one precursor. This thioetherification reaction is favored due to the higher nucleophilicity of the sulfur atom compared to the nitrogen atoms in the quinazolinone ring under specific reaction conditions.
Thioetherification Reactions Utilizing Benzyl Halides
The reaction involves the nucleophilic attack of the thiolate anion of 2-mercaptoquinazolin-4(1H)-one on a benzyl halide, typically benzyl bromide or benzyl chloride. This reaction proceeds via an SN2 mechanism, leading to the formation of the desired S-alkylated product. researchgate.net The general scheme for this reaction is the treatment of 2-mercaptoquinazolin-4(1H)-one with a benzyl halide in the presence of a base. researchgate.netnih.gov
Reaction Conditions and Catalytic Systems for S-Alkylation
The efficiency and selectivity of the S-alkylation reaction are highly dependent on the reaction conditions and the catalytic system employed.
Base: A variety of bases can be used to deprotonate the thiol group of 2-mercaptoquinazolin-4(1H)-one, forming the more nucleophilic thiolate anion. Common bases include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and cesium carbonate (Cs2CO3). nih.govnih.govjuniperpublishers.com The choice of base can influence the reaction rate and yield.
Solvent: The selection of an appropriate solvent is crucial. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and acetone (B3395972) are frequently used. nih.govnih.govjuniperpublishers.com In some instances, phase-transfer catalysis (PTC) has been effectively utilized. researchgate.net For example, the alkylation of 2-mercaptoquinazolin-4(3H)-one with benzyl bromide using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in a dioxane/anhydrous potassium carbonate system has been reported to proceed smoothly at room temperature. researchgate.net
Catalyst: While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst like TBAB can enhance the reaction rate and yield, especially in biphasic systems. researchgate.net Copper(I) iodide (CuI) has also been employed as a catalyst in some synthetic routes to quinazolinone derivatives, although not specifically for the S-alkylation of 2-mercaptoquinazolin-4(1H)-one with benzyl halides. gaylordchemical.com
Table 1: Reaction Conditions for S-Alkylation of 2-Mercaptoquinazolin-4(1H)-one with Benzyl Halides
| Base | Solvent | Catalyst | Temperature | Yield | Reference |
| K2CO3 | MeCN | - | Reflux | Good | nih.gov |
| NaOH | EtOH/H2O | - | - | Good | nih.gov |
| K2CO3 | Dioxane | TBAB | 25°C | - | researchgate.net |
| K3PO4 | DMF | Cu(OAc)2·H2O / 1,10-phenanthroline | 120°C | Good to Excellent | nih.gov |
Strategies for Structural Diversification and Analog Generation of this compound Derivatives
To explore the structure-activity relationships (SAR) and optimize the biological activity of this compound, extensive structural modifications have been undertaken. These modifications are typically focused on three key areas: the quinazolinone ring system, the benzylthio moiety, and the nitrogen atoms of the quinazolinone core.
Substitutions on the Quinazolinone Ring System (e.g., C-6, C-7)
Modifications on the quinazolinone core, particularly at the C-6 and C-7 positions, have been shown to significantly influence the biological properties of the resulting analogs.
For instance, in a study on antimycobacterial agents, substitution at the C-6 and C-7 positions of the quinazolinone ring was well-tolerated. nih.gov Specifically, the introduction of a chlorine atom at the 6-position did not diminish the activity. nih.gov The synthesis of these C-6 substituted analogs often starts from a correspondingly substituted anthranilic acid derivative. nih.gov For example, 6-substituted 2-thioquinazolinone intermediates can be prepared by condensing substituted anthranilic amides with carbon disulfide (CS2) under basic conditions, followed by S-alkylation. nih.gov
Modifications and Hybridizations of the Benzylthio Moiety
The benzylthio moiety at the C-2 position is a critical determinant of biological activity, and its modification has been a key strategy for analog generation. Structure-activity relationship studies have shown that substitutions on the phenyl ring of the benzylthio group can have a profound impact.
For example, in the context of monoamine oxidase (MAO) inhibitors, the introduction of a halogen (Cl, Br, or I) at the meta position of the benzylthio moiety resulted in the most potent MAO-B inhibitors. nih.govresearchgate.net In contrast, the unsubstituted benzylthio analog exhibited significantly weaker inhibitory activity. nih.govresearchgate.net These modifications are typically achieved by using the appropriately substituted benzyl halide in the S-alkylation step.
N-Substitution Patterns on the Quinazolinone Nitrogen Atoms
Alkylation of the nitrogen atoms of the quinazolinone ring, particularly at the N-3 position, provides another avenue for structural diversification. The relative ease of N-alkylation versus S-alkylation can be controlled by the reaction conditions. While S-alkylation is generally favored due to the higher acidity of the thiol group, dialkylation at both the sulfur and N-3 positions can occur, especially with more reactive alkylating agents or under specific phase-transfer catalysis conditions. researchgate.net
For instance, methylation of the N-3 amino group has been reported. nih.gov Furthermore, N-alkylation has been explored in the synthesis of various quinazolinone derivatives to investigate the impact on their biological profiles. nih.govnih.gov The use of reagents like dimethylformamide-dimethylacetal (DMF-DMA) has also been reported as a methylating agent for the N-3 position of quinazolin-4(3H)-ones. derpharmachemica.com
Table 2: Summary of Structural Diversification Strategies
| Modification Site | Strategy | Example Reagents/Conditions | Resulting Moiety | Reference |
| Quinazolinone Ring (C-6) | Substitution | Substituted anthranilic acids, CS2, base | 6-Chloro, 6-nitro | nih.gov |
| Benzylthio Moiety | Substitution on phenyl ring | meta-Halogenated benzyl bromides | 2-[(3-Iodobenzyl)thio] | nih.govresearchgate.net |
| Quinazolinone Nitrogen (N-3) | Alkylation | Methyl iodide, DMF-DMA | N-3-Methyl | nih.govderpharmachemica.com |
Analytical and Spectroscopic Characterization Methods for this compound Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of these molecules. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of individual atoms. In the ¹H NMR spectra of this compound analogues, the benzylic protons of the S-benzyl group typically appear as a characteristic singlet in the range of δ 4.3-4.4 ppm. The protons of the quinazolinone ring and the benzyl group's aromatic rings resonate in the downfield region, typically between δ 7.0 and 8.3 ppm, with their multiplicity and coupling constants providing information about their substitution patterns. nih.gov
Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule. The IR spectra of this compound derivatives exhibit characteristic absorption bands. A prominent band corresponding to the C=O stretching vibration of the quinazolinone ring is typically observed around 1660-1680 cm⁻¹. The N-H stretching vibration of the quinazolinone ring can be seen in the range of 3100-3300 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the heterocyclic and aromatic rings appear in the 1400-1600 cm⁻¹ region. nih.govnih.gov
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which can confirm the molecular formula of the target compounds. nih.gov
The following table summarizes the characteristic spectroscopic data for analogues of this compound.
| Compound Class | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
| 2-Benzylthio-N-(quinazolin-2-yl)benzenesulfonamides | Benzylic CH₂: ~4.39; Aromatic H: ~6.9-8.3 | C=O: ~1681; SO₂: ~1310, 1145 | nih.gov |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones | NH: ~12.87; Aromatic H: ~7.1-7.7 | C=O: ~1657; C=S: ~1205 | scispace.com |
Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to assess the purity of the final products. nih.gov The choice of solvent system for TLC is optimized to achieve good separation of the starting materials, intermediates, and products.
Synthetic Strategies
The synthesis of this compound and its derivatives can be achieved through several strategic approaches, primarily involving the construction of the quinazolinone core followed by the introduction of the benzylthio group, or vice versa.
A common and efficient method involves the S-alkylation of a pre-formed 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (also known as 2-mercaptoquinazolin-4(1H)-one) with a benzyl halide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). nih.gov The reaction proceeds via nucleophilic substitution, where the thiolate anion, generated in situ, attacks the benzylic carbon of the benzyl halide.
Alternatively, the synthesis can commence from anthranilic acid derivatives. Condensation of an appropriate anthranilic acid with a thiourea equivalent can lead to the formation of the 2-thioxoquinazolinone intermediate, which is then S-benzylated as described above. nih.gov
Another synthetic route involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with 2'-aminoacetophenone (B46740) or 2-aminobenzophenone. This reaction, conducted in glacial acetic acid, proceeds through an initial reaction at the amine group to form an intermediate, which then undergoes cyclization to yield the desired 2-alkylthio-substituted quinazoline (B50416) derivatives. nih.gov
The synthesis of methoxylated 2-benzylthio-quinazoline-4(3H)-one derivatives has also been reported, highlighting the adaptability of these synthetic methods to produce a variety of analogues with different substitution patterns on the quinazolinone core and the benzyl group. researchgate.net
Chemical Transformations
This compound is a versatile intermediate that can undergo various chemical transformations, allowing for the synthesis of a wider range of quinazoline derivatives.
A key reaction is the oxidation of the thioether linkage. Treatment of this compound with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), can selectively oxidize the sulfur atom to a sulfoxide. nih.gov This transformation introduces a new functional group and can significantly alter the electronic and steric properties of the molecule, which is often explored in the context of structure-activity relationship studies.
The benzylthio group can also be a leaving group in nucleophilic substitution reactions, although this is less commonly reported. Under specific conditions, the C-S bond can be cleaved and replaced with other functionalities.
Furthermore, the quinazolinone ring itself can be subject to various modifications. For instance, the nitrogen atom at position 3 can be alkylated or acylated to introduce further diversity into the molecular structure. ekb.eg
Pharmacological Spectrum and Biological Activity Profiling of 2 Benzylthio Quinazolin 4 1h One Derivatives
Antimicrobial Activities
Derivatives of 2-(Benzylthio)quinazolin-4(1H)-one have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi. This has led to their investigation as potential new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Studies have shown that quinazolin-4(3H)-one derivatives possess a wide spectrum of antibacterial activity. For instance, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated against five Gram-positive bacteria, including Bacillus subtilis, Enterococcus faecalis, and Staphylococcus aureus, and five Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov The majority of these compounds exhibited strong activity against both bacterial types. researchgate.netnih.gov Specifically, compounds 8 and 23 in the series were most effective against Gram-positive bacteria, while several others showed significant activity against Gram-negative bacteria, particularly E. coli. researchgate.netnih.gov
In another study, newly synthesized quinazolin-4-one derivatives were tested against Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. frontiersin.org The parent compound, 2-phenyl-3-amino quinazoline-4(3H)-one, displayed moderate activity against both Gram-positive and Gram-negative strains. frontiersin.org Further modifications, such as the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone structure, significantly enhanced antibacterial activity against all tested pathogens. frontiersin.org
The mechanism of action for some quinazoline-2,4(1H,3H)-dione derivatives is believed to be similar to that of fluoroquinolones, inhibiting bacterial gyrase and DNA topoisomerase IV. nih.gov This mode of action is crucial in overcoming bacterial resistance. nih.gov Certain novel quinazolinone derivatives have also been specifically evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa, a key factor in its pathogenicity. nih.gov
Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Activity Level | Reference(s) |
|---|---|---|---|---|
| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | B. subtilis, E. faecalis, S. aureus | E. coli, P. aeruginosa | Strong | researchgate.netnih.gov |
| 2-Phenyl-3-amino quinazoline-4(3H)-one | S. aureus, B. cereus | E. coli, P. aeruginosa | Moderate | frontiersin.org |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | S. aureus, B. cereus | E. coli, P. aeruginosa | Superior | frontiersin.org |
| Pyrrolidine (B122466) derivatives of quinazolinone | B. cereus, B. subtilis, S. aureus | K. pneumoniae, P. aeruginosa | Broad Spectrum | nih.gov |
This table is for illustrative purposes and summarizes findings from the referenced studies.
Antifungal Efficacy Against Fungal Species
The antifungal potential of this compound derivatives has also been a subject of investigation. A study on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives assessed their efficacy against ten fungal strains, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. researchgate.netnih.gov Several of the synthesized compounds demonstrated strong antifungal activity against many of these fungi. researchgate.netnih.gov
Similarly, other research has highlighted the antifungal properties of various quinazolinone derivatives. biomedpharmajournal.orgnih.gov For instance, certain 3-alkylquinazolin-4-one derivatives showed good activity against Gibberella zeae and Fusarium oxysporum. nih.gov The opportunistic fungus Candida albicans has also been a target for newly synthesized quinazolinone derivatives, with some compounds showing excellent activity. nih.govbiomedpharmajournal.org
Table 2: Antifungal Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Fungal Species | Activity Level | Reference(s) |
|---|---|---|---|
| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | A. fumigatus, C. albicans, C. neoformans | Strong | researchgate.netnih.gov |
| 3-Alkylquinazolin-4-one derivatives | G. zeae, F. oxysporum | Good | nih.gov |
| Pyrrolidine derivatives of quinazolinone | C. albicans | Promising | nih.gov |
This table is for illustrative purposes and summarizes findings from the referenced studies.
Antitubercular Activity and Mycobacterial Enzyme Inhibition
The search for new treatments for tuberculosis has led researchers to explore quinazoline (B50416) derivatives. Studies have demonstrated that some of these compounds exhibit significant antimycobacterial activity. nih.gov Specifically, synthesized quinazoline derivatives were tested against various Mycobacterium strains, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov A notable finding was that 4-(S-Butylthio)quinazoline was more active than the first-line anti-TB drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov
More recent research has focused on identifying quinolone derivatives with antitubercular properties. rsc.org Through screening and structural optimization, several compounds were identified that exhibited significant in vitro activity against the M. tuberculosis H37Rv strain and multidrug-resistant TB strains. rsc.org These promising compounds were also found to be non-toxic to mammalian cells, suggesting their potential as a starting point for the development of new anti-TB drugs. rsc.org
Antineoplastic and Antiproliferative Activities
In addition to their antimicrobial properties, derivatives of this compound have shown considerable promise as anticancer agents. Their ability to inhibit the growth of various cancer cell lines has been extensively studied.
In Vitro Cytotoxicity Evaluation Against Human Cancer Cell Lines
A number of studies have evaluated the cytotoxic effects of quinazolinone derivatives against a panel of human cancer cell lines. For example, a series of 1‐benzylquinazoline‐2,4(1H,3H)‐dione derivatives were tested against HepG2 (liver cancer), HCT‐116 (colon cancer), and MCF‐7 (breast cancer) cells, with some compounds showing potent activity. researchgate.net Other quinazoline derivatives have demonstrated significant cytotoxicity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, with some being more potent than the standard drug gefitinib. nih.gov
The cytotoxic potential of these compounds extends to leukemia cell lines as well. Quinazoline–sulfonamide derivatives have been investigated for their antileukemic activity against Jurkat and THP-1 cells, with some compounds showing potent suppression of cell proliferation. semanticscholar.org Furthermore, some 4-(3-substituted phenylamino)quinazoline derivatives exhibited broad-spectrum antitumor activity across a full panel of cancer cell lines. nih.gov
Table 3: In Vitro Cytotoxicity of Selected Quinazolinone Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Values | Reference(s) |
|---|---|---|---|
| 1‐Benzylquinazoline‐2,4(1H,3H)‐dione derivatives | HepG2, HCT‐116, MCF‐7 | GI50 in the low micromolar range | researchgate.net |
| Thioether derivatives of quinazoline | HeLa, MDA-MB-231 | More potent than gefitinib | nih.gov |
| Quinazoline–sulfonamide derivatives | Jurkat, THP-1 | IC50 in the range of 4–6.5 µM | semanticscholar.org |
| 4-(3-Substituted phenylamino)quinazoline derivatives | Full panel | GI50 in the low micromolar range | nih.gov |
| New quinazolin-4-one derivatives | MCF-7, MDA-MB-231 | Submicromolar to low micromolar IC50s | nih.gov |
This table is for illustrative purposes and summarizes findings from the referenced studies. IC50/GI50 values represent the concentration required to inhibit cell growth by 50%.
Modulation of Cellular Proliferation and Viability
The anticancer activity of quinazolinone derivatives is often linked to their ability to modulate key cellular processes such as proliferation and apoptosis (programmed cell death). For instance, certain quinazoline derivatives have been found to induce cell cycle arrest, a mechanism that halts the division of cancer cells. semanticscholar.org One study showed that a quinazoline derivative caused G2/M phase arrest in lung cancer cells. semanticscholar.org
Furthermore, some of these compounds are potent inducers of apoptosis. A newly synthesized quinazolin-4-one derivative was shown to increase apoptotic cell death in MCF-7 breast cancer cells. nih.gov This was accompanied by an increased expression of pro-apoptotic genes and a decrease in the expression of an anti-apoptotic gene. nih.gov The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the EGFR pathway, which is often dysregulated in cancer. nih.gov
Induction of Apoptosis in Cancer Cells
The quinazoline scaffold is a core component of various compounds capable of inducing apoptosis, a form of programmed cell death, in cancer cells. rajpub.com Derivatives of this compound, in particular, have been identified as potent initiators of this crucial anti-cancer mechanism. For instance, a newly synthesized 2-mercapto-quinazolin-4-one analog, compound 24 , which is characterized by a 2-benzyl-thio functional group, has been shown to cause apoptosis in COLO-205 colon cancer cells. nih.gov This activity is a cornerstone of its anti-tumor properties.
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, derivatives of this compound are effective in halting the proliferation of cancer cells by interfering with the cell cycle. The same 2-benzyl-thio derivative, compound 24 , that induces apoptosis was also found to cause cell cycle arrest in COLO-205 colon cancer cells. nih.gov
Enzyme and Receptor Inhibition Studies
The therapeutic effects of this compound derivatives are often rooted in their ability to selectively inhibit enzymes that are crucial for cancer cell survival and proliferation.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer drugs. Several quinazolinone analogs have been designed and synthesized as potent DHFR inhibitors. nih.govresearchgate.net
A study of new 2-mercapto-quinazolin-4-one analogs identified compound 24 , featuring a 2-benzyl-thio moiety, as a notable DHFR inhibitor with an IC₅₀ value of 0.30 μM. nih.gov Other derivatives in the same study, such as compounds 37 , 21 , and 54 , showed even more remarkable DHFR inhibitory activity with IC₅₀ values of 0.03, 0.08, and 0.08 μM, respectively. nih.gov Another research effort identified compound 3e as a human DHFR inhibitor with an IC₅₀ value of 0.527 ± 0.028 µM, comparing favorably to the well-known DHFR inhibitor Methotrexate (IC₅₀ = 0.118 ± 0.006 µM). nih.gov These findings highlight the potential of the quinazolinone scaffold in developing effective DHFR-targeting cancer therapies.
Table 1: DHFR Inhibition by Quinazolinone Derivatives
| Compound | IC₅₀ (µM) vs. Human DHFR | Reference |
|---|---|---|
| Compound 24 (2-benzyl-thio) | 0.30 | nih.gov |
| Compound 3e | 0.527 ± 0.028 | nih.gov |
| Compound 37 | 0.03 | nih.gov |
| Compound 21 | 0.08 | nih.gov |
| Compound 54 | 0.08 | nih.gov |
| Compound 28 | 0.5 | researchgate.net |
| Compound 30 | 0.4 | researchgate.net |
| Compound 31 | 0.4 | researchgate.net |
Cyclooxygenase (COX) Isoform Inhibition (COX-1 and COX-2)
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are involved in inflammation and carcinogenesis. The inhibition of these enzymes is a key strategy in developing anti-inflammatory and anti-cancer agents. Research has explored quinazoline derivatives as potential COX inhibitors. nih.gov
One study synthesized a series of 1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones and tested their activity against COX-1 and COX-2. rajpub.com Several of these compounds exhibited potent and selective COX-2 inhibition, with IC₅₀ values ranging from 0.22 to 1.42 μM. rajpub.com For instance, compound 6 from this series showed a COX-2 IC₅₀ of 0.22 µM with a high selectivity index. rajpub.com Another investigation into pyrazoloquinazoline derivatives identified compounds 3f and 3h as potent dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). nih.gov
Table 2: COX Inhibition by Quinazolinone Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |
|---|---|---|---|---|
| Compound 6 | 2.71 | 0.22 | 12.31 | rajpub.com |
| Compound 7 | 3.54 | 0.23 | 15.39 | rajpub.com |
| Compound 12 | 4.81 | 0.31 | 15.51 | rajpub.com |
| Compound 13 | 6.23 | 0.42 | 14.83 | rajpub.com |
| Compound 3f | 1.485 | 0.062 | 23.95 | nih.gov |
| Compound 3h | 0.684 | 0.031 | 22.06 | nih.gov |
| Celecoxib (Reference) | 14.9 | 0.05 | 298 | rajpub.com |
Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and certain isoforms (hCA IX and XII) are overexpressed in tumors, contributing to the acidic tumor microenvironment and promoting cancer progression. Quinazolinone derivatives have been investigated as inhibitors of these pharmacologically relevant CA isoforms.
A study evaluating a series of quinazolinone analogs as inhibitors of bovine and human carbonic anhydrase-II (bCA-II and hCA-II) found significant inhibitory activity, with IC₅₀ values for hCA-II ranging from 14.0 to 59.6 μM. Kinetic studies revealed that the most potent compounds, like 4d , act as competitive inhibitors with a Kᵢ value of 14.25 ± 0.017 μM against hCA-II. The abstract of another study mentions that certain 4(3H)-quinazolinone derivatives are potent inhibitors of hCA I, II, IX, and XII, with Kᵢ values in the nanomolar range for hCA-IX (3.7–50.4 nM) and hCA-XII (0.60–52.9 nM), indicating a strong potential for targeting tumor-associated isoforms.
Table 3: Carbonic Anhydrase Inhibition by Quinazolinone Derivatives
| Compound | hCA-II IC₅₀ (µM) | hCA-II Kᵢ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 4a | 21.3 ± 0.25 | - | - | |
| 4b | 14.0 ± 0.16 | - | - | |
| 4d | 16.5 ± 0.21 | 14.25 ± 0.017 | Competitive | |
| 4g | 59.6 ± 0.54 | - | - | |
| 4h | 30.6 ± 0.31 | - | - |
Lactate (B86563) Dehydrogenase A (LDHA) Inhibition
A comprehensive search of scientific literature and databases did not yield specific research findings on the inhibition of Lactate Dehydrogenase A (LDHA) by this compound or its direct derivatives. While LDHA is a recognized target in cancer therapy for its role in tumor metabolism, studies specifically linking it to this particular quinazolinone scaffold are not available at this time.
Glycosidase and Amylase Inhibition (α-Glucosidase, α-Amylase)
Derivatives of quinazolin-4(3H)-one have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. In one study, a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govnih.gov One of the most potent compounds identified, compound 7b, exhibited an IC50 value of 14.4 µM, which was approximately 53 times more potent than the standard drug, acarbose. nih.govnih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.govnih.gov The strong inhibitory activity of these derivatives highlights their potential for the development of new agents to manage diabetes mellitus. nih.govnih.gov
Table 1: α-Glucosidase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Compound 7b | 14.4 ± 0.2 | Competitive | nih.govnih.gov |
| Acarbose (Standard) | >750 | - | nih.gov |
Kinase and Protease Inhibition
The this compound scaffold has been a foundation for developing inhibitors of a wide array of kinases and proteases, which are crucial targets in various diseases, particularly cancer.
Thymidylate Synthase: Research into quinazoline antifolates has demonstrated their ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. nih.gov A study focused on 2-desamino derivatives of 10-propargyl-5,8-dideazafolic acid, which contains a quinazoline core, revealed that while the removal of the 2-amino group led to a slight decrease in TS inhibition (3-9 fold), the resulting compounds showed enhanced cytotoxicity in L1210 cells. nih.gov Specifically, compound 8e was found to be an 8.5-fold more potent cytotoxic agent with an ID50 of 0.4 µM, likely due to increased cellular uptake and significantly higher solubility at physiological pH. nih.gov Another study on 2-((3,5-dinitrobenzyl)thio)quinazolinones showed moderate inhibitory activity against M. tuberculosis thymidylate kinase. nih.gov
Poly-(ADP-ribose) Polymerase (PARP): Quinazoline-2,4(1H,3H)-dione derivatives have emerged as potent inhibitors of PARP-1, a key enzyme in DNA repair. A series of 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives were designed and synthesized, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Compound 7j, a potent PARP-1 and PARP-2 inhibitor, demonstrated selective cytotoxicity against breast cancer cells with BRCA1/2 and PTEN mutations. nih.gov Further development led to quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety, with compound Cpd36 showing remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov
Tyrosine Kinase: Quinazolin-4(3H)-one derivatives have been extensively studied as tyrosine kinase inhibitors. A series of these derivatives showed potent inhibitory activity against multiple tyrosine kinases including CDK2, HER2, and EGFR. nih.govnih.gov Compounds 2i and 3i, in particular, demonstrated strong inhibition of CDK2, HER2, and EGFR. nih.govnih.gov Docking studies suggested that these compounds can act as both ATP-competitive and non-competitive inhibitors depending on the specific kinase. nih.govnih.gov
Dipeptidyl Peptidase-4 (DPP-4): While direct inhibition of DPP-4 by this compound derivatives is not extensively documented in the provided results, the broader class of quinazoline derivatives has been explored for various therapeutic targets.
Cathepsins B and H: Quinazoline derivatives have been identified as inhibitors of cathepsins B and H. A study on (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines reported their inhibitory effects on mammalian hepatic cysteine proteases, including cathepsins B and H. nih.gov Another study focused on 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones as inhibitors of cathepsin B, demonstrating their potential as selective inhibitors of this enzyme. nih.gov
VEGFR-2: Several studies have highlighted the potential of quinazolin-4(3H)-one derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. One study reported a novel series of quinazoline-based derivatives, with compound 18d showing superior VEGFR-2 inhibitory activity (IC50 = 0.340 ± 0.04 µM) compared to the reference drug sorafenib. nih.gov Another series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives also demonstrated potent VEGFR-2 inhibition, with compound SQ2 having an IC50 of 0.014 µM. nih.gov Furthermore, a series of 2-thioquinazolin-4(3H)-ones were developed as dual EGFR/VEGFR-2 inhibitors, with compound 4 showing potent activity against both kinases. rsc.org
RecQ Helicases: The inhibitory activity of quinazoline derivatives on RecQ helicases has been a subject of investigation. These helicases are crucial for maintaining genomic stability. nih.gov While specific data on this compound is limited in the provided results, the general importance of this enzyme family makes it a potential target for such compounds.
Human Soluble Epoxide Hydrolase (sEH): Novel quinazolinone-7-carboxamides have been designed and synthesized as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids which have beneficial cardiovascular and anti-inflammatory effects. nih.govnih.govacs.org Compounds 34, 35, 37, and 43 from this series demonstrated potent sEH inhibition with IC50 values ranging from 0.30 to 0.66 µM. nih.gov The structure-activity relationship studies indicated that the amide and thiobenzyl fragments are critical for potent sEH inhibition. nih.gov
Table 2: Inhibitory Activity of Quinazoline Derivatives against Various Kinases and Proteases
| Target Enzyme/Protein | Derivative Class | Key Findings | Reference(s) |
|---|---|---|---|
| Thymidylate Synthase | 2-Desamino-10-propargyl-5,8-dideazafolic acid | Compound 8e was 8.5-fold more cytotoxic than its 2-amino counterpart. | nih.gov |
| PARP-1/2 | 1-Benzyl-quinazoline-2,4(1H,3H)-dione | Compound 7j showed potent inhibition and selective cytotoxicity. | nih.gov |
| PARP-1/2 | Quinazoline-2,4(1H,3H)-dione with piperizinone | Cpd36 exhibited IC50 values of 0.94 nM (PARP-1) and 0.87 nM (PARP-2). | nih.gov |
| Tyrosine Kinases (CDK2, HER2, EGFR) | Quinazolin-4(3H)-one derivatives | Compounds 2i and 3i showed potent inhibitory activity. | nih.govnih.gov |
| Cathepsin B | 4-Benzylthio-1,3,5-triazin-2(1H)-ones | Identified as reversible, partial mixed-type inhibitors. | nih.gov |
| VEGFR-2 | Quinazoline-based derivatives | Compound 18d had an IC50 of 0.340 µM. | nih.gov |
| VEGFR-2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide | Compound SQ2 had an IC50 of 0.014 µM. | nih.gov |
| Human Soluble Epoxide Hydrolase (sEH) | Quinazolinone-7-carboxamides | Compounds 34, 35, 37, and 43 had IC50 values of 0.30-0.66 µM. | nih.gov |
Antiviral Properties
Derivatives of 4-thioquinazoline have demonstrated significant antiviral activity against plant viruses like the Tobacco Mosaic Virus (TMV). A study on novel 1,4-pentadien-3-one (B1670793) derivatives containing a 4-thioquinazoline moiety revealed that many of these compounds exhibited excellent in vivo antiviral activities. nih.gov Notably, compound 7j showed the best curative activity against TMV, with a half-maximal effective concentration (EC50) of 213.5 µg/mL, which was superior to the commercial antiviral agent ningnanmycin. nih.gov Another compound, 7a, displayed remarkable protection activity against TMV with an EC50 value of 124.3 µg/mL. nih.gov
The precise mechanisms of antiviral action for these quinazoline derivatives are still under investigation. However, for the 1,4-pentadien-3-one derivatives containing a 4-thioquinazoline moiety, comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) were used to build 3D-QSAR models. nih.gov These models, based on the curative activities against TMV, can help in designing more potent antiviral agents by providing insights into the structural requirements for activity. nih.gov Other research on different heterocyclic compounds has also explored their antiviral potential against TMV. nih.gov
Antioxidant Potential
The antioxidant potential of 2-substituted quinazolin-4(3H)-ones has been evaluated using various methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govcaymanchem.comresearchgate.net One study found that for 2-phenylquinazolin-4(3H)-one derivatives to exhibit antioxidant activity, the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring (in ortho or para positions), is necessary. nih.gov The study also noted that an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent increased antioxidant activity. nih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring also showed metal-chelating properties. nih.gov In general, the DPPH assay is a widely used method to assess the free radical scavenging ability of various compounds. myfoodresearch.comresearchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-((3,5-Dinitrobenzyl)thio)quinazolinones |
| 2-Desamino-10-propargyl-5,8-dideazafolic acid |
| 2-Phenylquinazolin-4(3H)-one |
| 4-Benzylthio-1,3,5-triazin-2(1H)-one |
| (E)-8-Benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines |
| 1-Benzyl-quinazoline-2,4(1H,3H)-dione |
| Quinazoline-2,4(1H,3H)-dione |
| Quinazolinone-7-carboxamides |
| 1,4-Pentadien-3-one derivatives containing 4-thioquinazoline |
| N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide |
| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) |
| Acarbose |
| Ningnanmycin |
| Sorafenib |
| Lapatinib |
| Imatinib |
| Roscovitine |
| Doxorubicin |
| Gefitinib |
| Erlotinib |
| Idelalisib |
| Vandetanib |
| Cabozantinib |
| Ampicillin |
| Vancomycin |
| Ascorbic acid |
| N-methyl mesoporphyrin IX (NMM) |
Correlation with Structural Features
The biological activity of quinazolinone derivatives is intricately linked to their structural framework. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinazoline ring system can significantly influence their pharmacological effects.
Substitutions at positions 2 and 3 of the quinazolin-4(3H)-one scaffold are particularly crucial for modulating activity. nih.gov The presence of a substituted aromatic ring at position 3 and groups like methyl, amine, or thiol at position 2 are often considered essential for antimicrobial activities. nih.gov For anticonvulsant properties, the nature of substituents at positions 2 and 3 plays a significant role in determining the pharmacokinetics and potency of the compounds. mdpi.com The core heterocyclic system is recognized as a key pharmacophore for sedative/hypnotic and anticonvulsant agents. farmaceut.org
In the context of anti-inflammatory and analgesic actions, SAR studies have provided specific insights. For instance, in one series of 2-methyl quinazolinone derivatives, introducing a pyrrolidine ring at C-3 resulted in the most active compound for analgesic activity. mdpi.com Another study indicated that substitutions on the two phenyl rings of certain derivatives led to higher analgesic potency compared to their unsubstituted counterparts. mdpi.com The anti-inflammatory efficacy of quinazolinone derivatives is also heavily dependent on the substituents. Schiff's bases with a quinazolinone scaffold have been identified as potent COX-2 inhibitors, with activity enhanced by electron-donating groups at the 3- and 4-positions of the aryl moiety and reduced by halogen substituents. mdpi.com These findings underscore that the anti-COX-2 activity is mainly contingent on the presence of an azomethine linker and the type of substituents on the phenyl groups. mdpi.com
Furthermore, the incorporation of different heterocyclic rings at the 1- and 3-positions has been explored to enhance antibacterial activity, suggesting that the broader quinazoline-2,4(1H,3H)-dione scaffold is a versatile template for modification. nih.gov The strategic placement of substituents, such as a hexylthio group at the 4-position and a 4-methyl-1-piperazinyl group at the 2-position, can modulate the compound's ability to interact with biological targets, thereby shaping its pharmacological profile. ontosight.ai
Anti-inflammatory and Analgesic Investigations
Derivatives of the quinazolin-4(3H)-one nucleus have been the subject of extensive research for their potential as anti-inflammatory and analgesic agents. mdpi.com These compounds have demonstrated significant activity in various preclinical models, often comparable or superior to established drugs.
A series of novel 2-benzylamino-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their pharmacological effects. nih.gov All tested compounds in this series showed significant analgesic activity. Notably, one compound was found to be equipotent to the standard drug, diclofenac (B195802) sodium. In terms of anti-inflammatory action, three compounds from this series exhibited more potent activity than diclofenac sodium. nih.gov
In another study, new derivatives of quinazolinones demonstrated significant anti-inflammatory activity at a 200 mg/kg dose, which was comparable to standard ibuprofen. mdpi.com The most active derivatives in this group were the 4-nitrostyryl-substituted and 4-hydroxystyryl-substituted quinazolinones, showing a reduction in edema volume ranging from 62.2% to 80.7%. mdpi.com Similarly, two newly synthesized quinazolin-4-one derivatives (Compound A and Compound C) showed high analgesic and anti-inflammatory activities. imist.ma These compounds produced a notable inhibition of edema, with compound C showing a 43% inhibition compared to 15% for diclofenac sodium. imist.ma
Further research into 2-phenyl-4(3H) quinazolinone derivatives revealed that most of the tested compounds possessed considerable potent anti-inflammatory and analgesic activity. nih.gov Specifically, compounds designated as VIa and VIb were identified as the most potent anti-inflammatory agents in experimental rats when compared to indomethacin. nih.gov Another investigation synthesized eight novel quinazolinone derivatives (QA-1 to QA-8) and screened them using the in vivo carrageenan-induced rat paw edema model. fabad.org.tr The results indicated that compounds QA-2 and QA-6 had good anti-inflammatory activity, with a percentage reduction in paw edema volume of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr
Analgesic and Anti-inflammatory Activity of Selected Quinazolinone Derivatives
| Compound Series/Name | Activity Type | Key Findings | Reference |
|---|---|---|---|
| 2-Benzylamino-3-substituted quinazolin-4(3H)-ones | Analgesic & Anti-inflammatory | Significant analgesic activity; one compound equipotent to diclofenac. Three compounds more potent in anti-inflammatory tests than diclofenac. | nih.gov |
| 4-Nitrostyryl & 4-Hydroxystyryl substituted quinazolinones | Anti-inflammatory | Activity comparable to ibuprofen; 62.2–80.7% reduction in edema volume. | mdpi.com |
| Compounds A and C | Analgesic & Anti-inflammatory | Compound C showed 43% edema inhibition vs 15% for diclofenac. Both showed significant analgesic activity. | imist.ma |
| Compounds VIa and VIb | Anti-inflammatory | Most potent anti-inflammatory agents in the series compared to indomethacin. | nih.gov |
| Compounds QA-2 and QA-6 | Anti-inflammatory | Showed significant activity with 82.75% and 81.03% reduction in paw edema volume, respectively. | fabad.org.tr |
In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound and its related derivatives are often mediated through the inhibition of key enzymes involved in the inflammatory cascade. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Molecular docking studies have been employed to understand the interaction between quinazolinone derivatives and the active site of COX-2. imist.manih.gov For instance, two quinazolin-4-one derivatives, compounds A and C, were docked into the cyclooxygenase isoenzyme COX-2, revealing affinity scores of -8.2 and -9.1, respectively, which were comparable to or better than that of diclofenac (-8.4). imist.ma This suggests a strong binding potential to the enzyme, corroborating the observed in vivo anti-inflammatory activity.
Research on quinazolinone Schiff's bases has further elucidated the role of COX-2 inhibition. The most active COX-2 inhibitors among these derivatives were those possessing a quinazolinone scaffold. mdpi.com These findings suggest that the difference in anti-COX-2 activity among the derivatives is largely dependent on the specific structural features, such as the presence of an azomethine linker and the nature of substituents on the phenyl groups. mdpi.com
Beyond direct COX inhibition, some quinazoline derivatives exhibit anti-inflammatory properties through other mechanisms. For example, certain guanidine (B92328) derivatives of quinazolin-2,4(1H,3H)-dione have been shown to suppress LPS-induced activation of macrophages. nih.gov One such compound, 4a, was found to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages, indicating a modulatory effect on pro-inflammatory signaling pathways. nih.gov
Anticonvulsant Activities
The quinazolin-4(3H)-one nucleus is a well-established pharmacophore for developing agents with central nervous system (CNS) activity, including anticonvulsant effects. mdpi.comfarmaceut.org Various derivatives have been synthesized and evaluated for their ability to protect against experimentally induced seizures.
In one study, two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and tested for anticonvulsant activity using the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.comnih.gov The evaluation, which considered the percentage of protection against seizures, the latency to the first seizure, and the reduction in the number of seizures, showed that the compounds possess potential anticonvulsant activity. mdpi.comnih.gov In silico studies for these series suggested that the anticonvulsant mechanism likely involves binding to the allosteric site of the GABAA receptor, a hypothesis that was subsequently confirmed through an in vivo flumazenil (B1672878) antagonism assay. mdpi.comnih.gov
Another investigation focused on a new series of 3-substituted (methyl, ethyl, or phenyl)-3H-quinazolin-4-one derivatives. farmaceut.org These compounds were found to exhibit their highest anticonvulsant activity at lower doses. farmaceut.org A separate line of research synthesized a new series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives to meet the structural requirements for anticonvulsant properties. nih.gov Their activity was assessed through the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The results showed that fusing a triazole ring to the quinoline (B57606) structure significantly increased anticonvulsant activity compared to the parent compounds. nih.gov Specifically, compound 3f, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, emerged as the most potent, demonstrating strong effects in both MES and anti-PTZ tests. nih.gov
Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Compound Series/Name | Test Model | Key Findings | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-one derivatives (Series 'a' and 'b') | Pentylenetetrazole (PTZ)-induced seizures | Both series showed potential anticonvulsant activity. Series 'b', particularly compound 8b, showed more favorable results. | mdpi.comnih.gov |
| 3-Substituted-3H-quinazolin-4-one derivatives | Pentylenetetrazole (PTZ)-induced convulsions | Showed highest anticonvulsant activity at low doses (50–100 mg kg–1). | farmaceut.org |
| 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines (3a-f) | Maximal Electroshock (MES) & Subcutaneous PTZ (scPTZ) | Significantly increased anticonvulsant activity over parent compounds. Compound 3f was the most potent. | nih.gov |
| N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides | Pentylenetetrazole (PTZ)-induced seizures | The synthesized substances did not show significant anticonvulsant activity, suggesting the importance of the unsubstituted cyclic amide fragment. | uran.ua |
Structure Activity Relationship Sar Studies of 2 Benzylthio Quinazolin 4 1h One Derivatives
Correlating Substituent Variations on the Quinazolinone Ring with Biological Efficacy
The quinazolinone ring is a foundational component of this class of compounds, and substitutions on this bicyclic heterocycle have been shown to significantly modulate biological activity. Research indicates that the nature and position of substituents can drastically alter the efficacy of these derivatives.
For instance, studies on 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones have demonstrated the impact of substitutions at the 6- and 7-positions of the quinazolinone core. A comparison between derivatives bearing a 3-(3-(trifluoromethyl)phenyl) group revealed that those with a 6-chloro (6-Cl) or 6,7-dimethoxy (6,7-di-MeO) substitution showed superior antioxidant and enzyme inhibitory activity compared to a 6-bromo (6-Br) derivative mdpi.com. Specifically, the presence of a 6-bromo substituent greatly reduced antioxidant activity, which was then improved by further modifications to the benzylthio side chain mdpi.com.
Further investigations into 2,3,6-substituted-quinazolin-4-ones as potential dihydrofolate reductase (DHFR) inhibitors have also highlighted the importance of the quinazolinone core. Modifications at the 6-position, such as the introduction of methoxy (B1213986) groups, have been a key area of exploration in developing these compounds as nonclassical antifolates with antimicrobial and antitumor activities nih.gov. General SAR studies on quinazolin-4(3H)-one derivatives suggest that positions 2, 6, and 8 are particularly amenable to modification to enhance biological effects researchgate.net. For example, single substitutions at the 6-position have been found to be beneficial for increasing antitumor activities in some phenyl quinazolinone derivatives researchgate.net.
The following table summarizes the effect of different substituents on the quinazolinone ring on the biological activity of selected derivatives.
| Compound Series | Substituent on Quinazolinone Ring | Observed Biological Effect |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | 6-Cl, 6,7-di-MeO | Superior antioxidant and enzyme inhibitory activity compared to 6-Br mdpi.com |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | 6-Br | Reduced antioxidant activity mdpi.com |
| Phenyl quinazolinone derivatives | Single substitution at position 6 | Beneficial for increased antitumor activities researchgate.net |
| 2,3,6-substituted-quinazolin-4-ones | Methoxy group at position 6 | Explored for DHFR inhibition, antimicrobial, and antitumor activities nih.gov |
Influence of Modifications to the Benzylthio Side Chain on Potency and Selectivity
The benzylthio moiety at the 2-position of the quinazolinone ring serves as another critical site for modification to fine-tune the potency and selectivity of these compounds. The nature of the substituent on the benzyl (B1604629) ring can significantly impact interactions with biological targets.
In a series of 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones, the introduction of a 4-chlorobenzyl group to the sulfur atom was shown to enhance antioxidant activity by 4.8-fold in a compound that otherwise had its activity reduced by a 6-bromo substitution on the quinazolinone core mdpi.com. This highlights a synergistic relationship between the quinazolinone core and the benzylthio side chain. The weakest antioxidant in one tested series was a derivative that lacked substituents at the ortho or meta positions on the S-benzyl group, suggesting that substitution on the benzyl ring is crucial for this specific activity mdpi.com.
Studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives as carbonic anhydrase inhibitors further underscore the importance of the side chain. By reacting 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide with various alkyl-halides or aralkyl-halides, a series of compounds with differing side chains were produced semanticscholar.org. The resulting derivatives showed potent and varied inhibitory activity against different human carbonic anhydrase (hCA) isoforms. For example, compounds with specific substitutions on the thioether linkage demonstrated potent inhibition of hCA II, hCA IX, and hCA XII isoforms, with inhibition constants (KIs) in the nanomolar range semanticscholar.org. This demonstrates that modifications to the side chain can directly influence both the potency and the selectivity profile of the inhibitor against different enzyme isoforms.
Elucidation of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For 2-(benzylthio)quinazolin-4(1H)-one derivatives, molecular docking and modeling studies have been instrumental in elucidating these key features.
Molecular docking studies on 3-aryl-2-(benzylthio)quinazolin-4(3H)-one derivatives have been used to understand the binding affinities and interactions between the inhibitors and their target proteins, such as cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA) mdpi.com. Similarly, for derivatives designed as DHFR inhibitors, molecular modeling concluded that interaction with the key amino acid Phe34 is essential for binding and subsequent inhibition nih.gov.
In the context of carbonic anhydrase inhibitors, molecular docking of the most potent S-substituted 2-mercaptoquinazolin-4(3H)-one compounds revealed binding modes within the active sites of hCA isoforms that were similar to co-crystallized ligands semanticscholar.org. This suggests that the quinazolinone scaffold, combined with the sulfonamide group and the specific S-substitutions, presents the correct geometry and chemical properties to interact with key residues in the enzyme's active site. For α-glucosidase inhibitors based on a benzo[g]quinazoline (B13665071) scaffold, molecular docking also helped to rationalize the observed SAR by predicting plausible binding interactions within the enzyme's binding pocket nih.gov.
A general pharmacophore model for a ligand can be constructed by analyzing the chemical properties of the target's binding site or by aligning a set of known active molecules dovepress.com. For quinazoline-based inhibitors, these models often include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, arranged in a specific spatial orientation.
Impact of Electronic and Steric Effects on Biological Response
The biological activity of this compound derivatives is governed by a delicate interplay of electronic and steric effects, which arise from the various substituents on the molecule.
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can influence the electron density distribution across the molecule, affecting its ability to form hydrogen bonds, engage in pi-stacking interactions, or participate in other non-covalent interactions with the target protein. For instance, in a study of quinoxalinone and quinazolinone derivatives as lactate dehydrogenase (LDHA) inhibitors, the most active compounds possessed strong electron-withdrawing atoms or groups on the heterocyclic core or the phenyl ring mdpi.com. The trifluoromethyl group (CF3), a strong electron-withdrawing group, when present on the 3-phenyl ring of certain quinazolinone derivatives, was associated with high antioxidant potency mdpi.com.
Steric Effects: The size and shape (steric bulk) of substituents play a crucial role in determining how well a molecule fits into the binding pocket of its target. A bulky substituent might prevent optimal binding if the pocket is narrow, or it could provide beneficial van der Waals interactions if the pocket has a suitable shape. In the development of 4-chlorophenethylaminoquinazoline derivatives, it was found that a smaller N-substituent in a piperazine (B1678402) ring at the C(7)-position was required for the inhibition of TNF-alpha production, indicating a steric constraint in the target's binding site nih.gov. The systematic variation of side chains in other quinoline-based antagonists also showed that alkyl or phenyl substitution at a specific carbon could enhance activity, while free rotation around an adjacent carbon was necessary, highlighting the importance of both bulk and conformational freedom nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities researchgate.net. This approach is valuable for predicting the activity of new compounds and optimizing lead structures.
Several QSAR studies have been conducted on quinazoline (B50416) derivatives to understand the structural requirements for their biological activities, such as anticancer effects. In one study, a series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives were evaluated for their antiproliferative activity, and QSAR analysis was used to find statistically significant models for the HeLa cancer cell line nih.gov. Another study on quinazoline derivatives with cytotoxic activity against a breast cancer cell line employed various QSAR models, including multiple linear regressions, to establish a relationship between structural descriptors and anticancer activity nih.gov. The results indicated that constitutional, functional, chemical, and charge descriptors were significant parameters for predicting the activity of these compounds nih.gov.
Molecular Mechanisms of Action and Computational Chemistry Investigations
Elucidation of Specific Molecular Targets and Biological Pathways
While direct studies on the specific molecular targets of 2-(benzylthio)quinazolin-4(1H)-one are limited, research on its close derivatives has successfully identified key biological targets and pathways. These findings offer a strong inferential basis for the potential mechanisms of the parent compound.
A notable study on a series of new methoxylated 2-benzylthio-quinazoline-4(3H)-ones has identified Dihydrofolate reductase (DHFR) as a significant molecular target. nih.gov DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a well-established target for antimicrobial and anticancer therapies. The investigation revealed that certain derivatives of 2-benzylthio-quinazoline-4(3H)-one are potent inhibitors of this enzyme. nih.gov
Furthermore, research into 2-((3,5-dinitrobenzyl)thio)quinazolinones has shed light on their potent antimycobacterial activity. These compounds are activated by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme found in Mycobacterium tuberculosis. This activation is a critical step in their mechanism of action, leading to the generation of reactive nitrogen species that are toxic to the bacteria. This indicates a highly specific biological pathway targeted by this class of quinazolinone derivatives.
Molecular Docking Simulations for this compound and Active Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding mode of a ligand to a protein's active site.
Molecular modeling studies on methoxylated 2-benzylthio-quinazoline-4(3H)-one derivatives have provided a detailed view of their binding mode within the active site of DHFR. These simulations show that the quinazolinone scaffold orients itself within the enzyme's binding pocket, allowing for various non-covalent interactions that stabilize the complex. The benzylthio moiety often extends into a hydrophobic pocket, contributing significantly to the binding affinity. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking, depending on the specific substitutions on the quinazolinone and benzyl (B1604629) rings.
The molecular docking simulations for methoxylated 2-benzylthio-quinazoline-4(3H)-one derivatives have been crucial in identifying the specific amino acid residues that are critical for binding to DHFR. One of the key interactions identified is with the amino acid Phenylalanine 34 (Phe34). nih.gov This residue is essential for the proper orientation and binding of the inhibitor within the active site. The aromatic ring of Phe34 can engage in pi-pi stacking or hydrophobic interactions with the quinazolinone or benzyl part of the ligand, anchoring it in a position that effectively blocks the enzyme's function. The identification of such critical residues is invaluable for the rational design of more potent and selective inhibitors.
While specific binding affinity values (like K_i or K_d) from experimental assays on this compound are not extensively documented in publicly available literature, the inhibitory activity of its derivatives provides a strong indication of their binding energetics. For instance, some methoxylated derivatives of 2-benzylthio-quinazoline-4(3H)-one have demonstrated potent DHFR inhibition with IC₅₀ values in the nanomolar range, with the most active compounds showing an IC₅₀ of 0.01 to 0.02 µM. nih.gov Molecular docking studies often calculate a docking score or an estimated binding energy (in kcal/mol), which correlates with the experimental binding affinity. These computational predictions help in ranking potential drug candidates before their synthesis and biological testing, thus streamlining the drug discovery process.
| Compound Derivative | Target | IC₅₀ (µM) | Key Interacting Residue |
| Methoxylated 2-benzylthio-quinazoline-4(3H)-one (Compound 28) | DHFR | 0.02 | Phe34 |
| Methoxylated 2-benzylthio-quinazoline-4(3H)-one (Compound 61) | DHFR | 0.01 | Phe34 |
This table presents inhibitory concentration data for potent derivatives of this compound against Dihydrofolate reductase (DHFR), highlighting a key interacting amino acid residue identified through molecular modeling.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, conformational preferences, and reactivity of molecules.
For example, a comprehensive computational analysis of 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, a related heterocyclic system, utilized DFT to explore its crystal structure, intermolecular interactions, and electronic properties. bohrium.comresearchgate.netmdpi.com Such studies typically involve geometry optimization to find the lowest energy conformation. bohrium.comresearchgate.netmdpi.com Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also a standard component of these studies. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, which is crucial for understanding reaction mechanisms. bohrium.comresearchgate.netmdpi.com
These computational approaches are fundamental in modern medicinal chemistry for predicting the behavior of molecules like this compound and guiding the synthesis of new, more effective therapeutic agents.
Compound Name
| Name |
| This compound |
| Dihydrofolate reductase |
| 2-((3,5-Dinitrobenzyl)thio)quinazolinones |
| Phenylalanine |
| 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one |
Electronic Structure Analysis and Reactivity Descriptors
While specific density functional theory (DFT) calculations for this compound are not extensively detailed in dedicated public literature, comprehensive studies on the parent quinazolin-4(3H)-one ring and its 2-substituted derivatives provide a strong basis for understanding its electronic characteristics. nih.gov The quinazolinone core acts as an effective electron-withdrawing fragment, a property crucial for designing push-pull structures in materials science and for modulating interactions with biological targets. nih.gov
Computational studies on related 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones have calculated the frontier molecular orbitals (HOMO and LUMO). These calculations indicate that the electronic properties are highly tunable by the substituent at the 2-position. nih.gov For this compound, the sulfur linkage and the benzyl group significantly influence the electron distribution. The sulfur atom, with its lone pairs, can participate in conjugation with the quinazolinone system, while the benzyl group adds a significant lipophilic and aromatic region to the molecule.
The electronic structure is fundamental to the molecule's reactivity. Reactivity descriptors such as the HOMO-LUMO energy gap, chemical potential, hardness, and electrophilicity index are determined by these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In the context of drug design, the electronic profile governs how the molecule interacts with biological targets, such as the active site of an enzyme. For instance, in studies of 2-substituted-mercapto-quinazolin-4(3H)-ones as dihydrofolate reductase (DHFR) inhibitors, the orientation and electronic nature of the substitutions at the 2-position were found to be critical for biological activity. nih.gov Molecular docking studies on analogous 2-sulfanylquinazolin-4(3H)-one derivatives have shown that the quinazolinone ring and its substituents engage in various interactions, including hydrogen bonds and pi-pi stacking, with amino acid residues in enzyme active sites like EGFR, VEGFR2, HER2, and CDK2. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. For the quinazolinone class of compounds, these predictions are frequently performed using computational models. researchgate.netnih.gov
Studies on a wide range of quinazolinone derivatives have shown that they generally possess favorable ADME characteristics. nih.gov The lipophilic nature of the quinazolinone scaffold aids in cell membrane permeability, which is essential for oral absorption and penetration of biological barriers like the blood-brain barrier. nih.gov A specific review highlighted a study focused on the ADME characterization of 2-mercapto-quinazolinones, underscoring the importance of this profile for their development as therapeutic agents. nih.gov
For this compound, the addition of the benzylthio group increases its lipophilicity, which would be predicted to enhance its absorption. However, high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic turnover. Computational tools like SwissADME are often employed to calculate these properties for novel series of quinazolinones, providing estimates for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450. researchgate.net
Computational Assessment of Drug-Likeness
The drug-likeness of a compound is a qualitative concept used to assess its potential of being an oral drug candidate with respect to bioavailability. This assessment is often based on empirical rules derived from the physicochemical properties of known drugs. The most famous of these is Lipinski's Rule of Five.
Computational analyses of various quinazolinone and 2-thio-substituted quinazolinone derivatives consistently show good drug-likeness profiles. researchgate.net These studies reveal that the compounds generally adhere to Lipinski’s rules, which include:
A molecular weight of less than 500 Daltons.
A logP (octanol-water partition coefficient) value of less than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
The structure of this compound is consistent with these principles. Its scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govnih.gov The inherent stability and synthetic accessibility of the quinazolinone ring system further enhance its appeal in drug discovery programs. nih.gov The favorable drug-likeness profile suggests that compounds based on this scaffold, including the benzylthio derivative, have a higher probability of possessing the necessary physicochemical properties to be developed into orally administered medications.
Conclusion and Future Directions in Research on 2 Benzylthio Quinazolin 4 1h One
Synthesis of Novel Structural Analogues with Enhanced Biological Potency
The synthesis of new chemical entities is the bedrock of drug discovery. For 2-(Benzylthio)quinazolin-4(1H)-one, the generation of novel structural analogues holds the promise of identifying compounds with superior biological activity and improved pharmacokinetic profiles. Future synthetic efforts should be guided by established structure-activity relationship (SAR) studies, which have highlighted the importance of substituents at various positions of the quinazolinone ring for pharmacological activity. mdpi.com
A promising strategy involves the modification of the benzylthio moiety at the 2-position. The introduction of various substituents on the phenyl ring of the benzyl (B1604629) group could modulate the compound's electronic and steric properties, potentially leading to enhanced interactions with biological targets. Furthermore, replacing the benzyl group with other aromatic or heterocyclic rings could unlock novel pharmacological profiles.
Another avenue for exploration is the substitution at the N-3 position of the quinazolinone core. The addition of different functional groups at this position has been shown to significantly influence the biological activity of quinazolinone derivatives. nih.gov The synthesis of a diverse library of analogues with modifications at both the 2- and 3-positions will be crucial for a comprehensive exploration of the chemical space around this scaffold.
The following table summarizes key synthetic strategies and the rationale behind them:
| Modification Site | Proposed Modification | Rationale for Enhanced Potency |
| 2-Benzylthio Group | Substitution on the phenyl ring (e.g., electron-donating or -withdrawing groups) | To optimize binding affinity and selectivity for the target protein. |
| Replacement of the phenyl ring with other aromatic or heterocyclic systems | To explore new interactions with the target's binding pocket and improve physicochemical properties. | |
| N-3 Position | Introduction of small alkyl or aryl groups | To modulate lipophilicity and cell permeability. |
| Incorporation of polar functional groups | To enhance solubility and potential for hydrogen bonding with the target. | |
| Quinazolinone Core | Substitution at positions 6, 7, or 8 | To fine-tune the electronic properties and overall conformation of the molecule. |
Exploration of New Biological Targets and Therapeutic Applications
While initial studies have revealed the potential of this compound and its analogues in areas such as cancer and infectious diseases, a vast landscape of other biological targets remains to be explored. The quinazolinone scaffold is known to interact with a wide array of enzymes and receptors, suggesting that this compound may have therapeutic applications beyond its currently reported activities. nih.govmdpi.com
Future research should focus on screening this compound and its newly synthesized analogues against a broad panel of biological targets. This could include, but is not limited to, various protein kinases, proteases, and G-protein coupled receptors that are implicated in a range of diseases. For instance, certain quinazolinone derivatives have shown inhibitory activity against protein kinases involved in cancer progression, such as EGFR and VEGFR-2. mdpi.com Investigating the potential of this compound to target these or other kinases could open up new avenues for cancer therapy.
Furthermore, the antimicrobial potential of this class of compounds warrants deeper investigation. With the rising threat of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. nih.gov Screening programs against a diverse range of pathogenic microorganisms could uncover novel antimicrobial leads.
The following table outlines potential new therapeutic areas and the corresponding biological targets for investigation:
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Protein Kinases (e.g., EGFR, VEGFR-2, CDKs), PARP-1 | Quinazolinone scaffold is a known kinase inhibitor; potential for dual inhibitors. mdpi.comrsc.org |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Fungal enzymes (e.g., chitin (B13524) synthase) | Quinazolinones have shown broad-spectrum antimicrobial activity. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | Anti-inflammatory properties have been reported for related compounds. |
| Neurodegenerative Diseases | Enzymes involved in amyloid-beta aggregation, Tau protein kinases | The neuroprotective potential of quinazolinones is an emerging area of research. researchgate.net |
Advanced Mechanistic Investigations and Biophysical Studies
A thorough understanding of the mechanism of action is paramount for the rational design of more effective and safer drugs. For this compound, future research must delve deeper into its molecular interactions with its biological targets. While initial studies may identify a particular biological effect, advanced mechanistic investigations are required to elucidate the precise mode of action at the molecular level.
Biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into how the compound binds to its target protein. nih.gov Obtaining a co-crystal structure of this compound or a potent analogue in complex with its target would be a significant breakthrough, revealing key binding interactions and guiding further lead optimization.
Other biophysical methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be employed to quantify the binding affinity and thermodynamics of the interaction. These studies provide valuable data on the strength and nature of the binding, which is crucial for understanding the structure-activity relationship. nih.gov Cellular and molecular biology techniques should also be utilized to validate the proposed mechanism of action in a physiological context. For example, if the compound is found to inhibit a specific enzyme, subsequent cell-based assays should confirm that the observed cellular effects are a direct consequence of this inhibition.
Refinement of Computational Models for Predictive Drug Design
In recent years, computational methods have become an indispensable tool in drug discovery, accelerating the identification and optimization of lead compounds. For this compound, the development and refinement of computational models can significantly aid in the design of new analogues with improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of analogues with their biological activity. rsc.org These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and reducing the synthetic workload.
Molecular docking simulations can provide insights into the binding mode of this compound and its analogues within the active site of a target protein. nih.govmdpi.com These simulations can help to rationalize observed SAR data and guide the design of new compounds with improved binding affinity. As more experimental data becomes available, these computational models can be refined to enhance their predictive power.
Advanced computational techniques, such as molecular dynamics (MD) simulations, can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be utilized to assess the drug-like properties of new analogues at an early stage of the drug discovery process. nih.gov
Opportunities for Collaborative Interdisciplinary Research
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound and its analogues will greatly benefit from the integration of expertise from various scientific disciplines.
Collaborations between synthetic organic chemists, medicinal chemists, biologists, pharmacologists, computational chemists, and structural biologists will be essential for success. For instance, synthetic chemists can focus on the efficient preparation of new analogues, while biologists and pharmacologists can evaluate their biological activity and pharmacological properties. Computational chemists can provide theoretical insights to guide the design process, and structural biologists can determine the atomic-level details of ligand-protein interactions.
Establishing consortia or partnerships between academic research groups and pharmaceutical companies can also accelerate the translation of basic research findings into tangible therapeutic outcomes. Such collaborations can provide access to specialized resources, high-throughput screening facilities, and expertise in drug development and clinical trials. The "open innovation" model, where data and resources are shared among a network of researchers, could also be a powerful approach to advance the field.
By fostering a collaborative research environment, the scientific community can collectively overcome the challenges of drug discovery and unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What spectroscopic methods are essential for confirming the structure of 2-(benzylthio)quinazolin-4(1H)-one derivatives?
- Methodological Answer: Structural confirmation relies on 1H/13C NMR to identify hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~160 ppm) and HRMS for molecular ion validation. For example, 2-(benzylthio)-3-butylbenzo[g]quinazolin-4(3H)-one (compound 9 ) showed distinct 1H NMR signals for the benzylthio group (δ 4.40–4.60 ppm) and quinazolinone carbonyl (δ 164.2 ppm) . Melting points (e.g., 138–140°C for compound 9 ) and IR (stretching at ~1650 cm⁻¹ for C=O) further corroborate purity and functional groups .
Q. How can synthetic routes for this compound derivatives be optimized for higher yields?
- Methodological Answer: Optimize reaction conditions by adjusting solvent polarity (e.g., DMF for better solubility of intermediates) and temperature (e.g., 120°C for cyclization steps). For instance, substituting benzyl alcohol with pre-oxidized benzaldehyde under green conditions (t-BuONa, O₂) improved yields to 84% for 2-phenylquinazolin-4(3H)-one derivatives . Microwave-assisted synthesis or catalyst screening (e.g., base selection) may further enhance efficiency .
Q. What preliminary assays are used to screen anti-inflammatory activity in quinazolinone derivatives?
- Methodological Answer: Use Freund’s adjuvant-induced arthritis models in rats to measure reductions in IL-1β, COX-2, and prostaglandin E2 levels. For example, 3-butyl-2-(3-methoxybenzylthio)quinazolin-4(3H)-one (54 ) showed ≥80% inhibition of inflammation, validated via ELISA and histopathology . Dose-response studies (10–50 mg/kg) and COX enzyme inhibition assays (IC₅₀ values) are critical for preliminary SAR analysis .
Advanced Research Questions
Q. How can selective COX-2 inhibition be mechanistically distinguished from COX-1 in quinazolinone derivatives?
- Methodological Answer: Perform competitive enzyme inhibition assays using recombinant COX-1/COX-2 isoforms. For instance, 3-butyl-2-(3-methoxybenzylthio)quinazolin-4(3H)-one exhibited COX-2 selectivity (IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 18 µM), while non-selective analogs (e.g., 2-methylbenzyl derivatives) showed comparable inhibition of both isoforms . Molecular docking studies (e.g., targeting COX-2’s hydrophobic pocket) can rationalize selectivity .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer: Cross-validate using multiple cell lines (e.g., MCF-7, HeLa, HepG2) and standardized protocols (e.g., MTT assay, 48–72 h exposure). For example, 2-(benzylthio)-3-methylbenzo[g]quinazolin-4(3H)-one (4 ) showed IC₅₀ = 12 µM in HepG2 but >50 µM in MCF-7, suggesting tissue-specific uptake or metabolic activation . Pair with apoptosis markers (e.g., caspase-3/7 activity) to confirm mechanistic consistency .
Q. How are VEGFR-2-targeting antiangiogenic properties evaluated for quinazolinone derivatives?
- Methodological Answer: Use HUVEC tube formation assays and Western blotting for VEGFR-2 phosphorylation inhibition. For example, compound 7 (4-[(3-methyl-4-oxoquinazolin-2-ylthio)methyl]benzonitrile) reduced endothelial tube formation by 60% at 10 µM, correlating with downregulation of VEGF-A and HIF-1α . Complementary chick chorioallantoic membrane (CAM) assays quantify in vivo angiogenesis suppression .
Q. What computational methods predict metabolic stability of this compound derivatives?
- Methodological Answer: Apply ADMET prediction tools (e.g., SwissADME) to assess cytochrome P450 interactions and metabolic hotspots. Substituents like 3-methoxybenzyl improve microsomal stability (t₁/₂ > 120 min in rat liver microsomes) by blocking oxidation at the benzylthio group . Validate via LC-MS/MS metabolite profiling to identify glucuronidation or sulfation pathways .
Data Contradiction Analysis
Q. Why do some this compound derivatives show divergent SAR trends in anti-inflammatory vs. anticancer assays?
- Methodological Answer: Divergent SAR may arise from target promiscuity (e.g., COX-2 vs. VEGFR-2 inhibition) or cellular context . For instance, 3-butyl substitution enhances anti-inflammatory activity by optimizing COX-2 binding , while 4-cyanobenzyl groups in compound 7 favor VEGFR-2 inhibition via π-π stacking . Use kinase profiling panels to map off-target effects and prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
